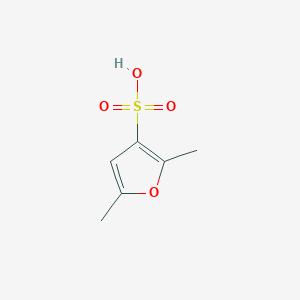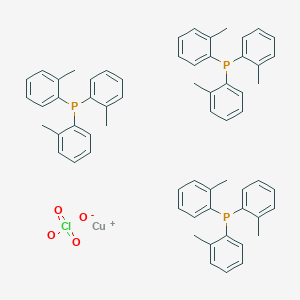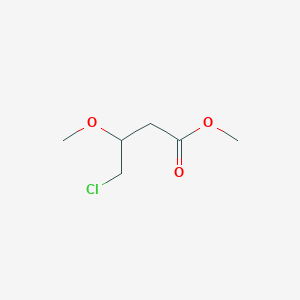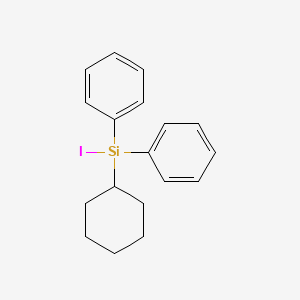
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate is a complex organic compound known for its unique structural features and chemical properties. This compound is characterized by the presence of a cyclopropane ring substituted with trifluoromethyl groups, which imparts significant stability and reactivity. The compound’s structure includes an ethyl ester functional group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of Trifluoromethyl Groups: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a strong base.
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Hydrolysis: Formation of carboxylic acids and ethanol.
Applications De Recherche Scientifique
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins.
Comparaison Avec Des Composés Similaires
Ethyl 3-(1-chloro-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate: Lacks the chlorine and methyl substituents, resulting in different reactivity and properties.
Mthis compound: Similar structure but with a methyl ester group, affecting its chemical behavior and applications.
Ethyl 3-(1-bromo-2-methyl-propyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate: Contains a bromine atom instead of chlorine, leading to different reactivity in substitution reactions.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
99923-35-0 |
|---|---|
Formule moléculaire |
C12H15ClF6O2 |
Poids moléculaire |
340.69 g/mol |
Nom IUPAC |
ethyl 3-(1-chloro-2-methylpropyl)-2,2-bis(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15ClF6O2/c1-4-21-9(20)7-6(8(13)5(2)3)10(7,11(14,15)16)12(17,18)19/h5-8H,4H2,1-3H3 |
Clé InChI |
YBHZVSSBTZLQON-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C(C1(C(F)(F)F)C(F)(F)F)C(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)








![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)



![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)
